1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring.
Preparation Methods
The synthesis of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. Industrial production methods may involve the use of vapor-phase reactors, where fluorination proceeds immediately after chlorination of the methyl group .
Chemical Reactions Analysis
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions
Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. This interaction can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds that contain trifluoromethoxy groups or pyrrole rings. Some similar compounds include:
- 4-(Trifluoromethoxy)benzyl alcohol
- Trifluoromethylpyridines
- Trifluoromethyl ketones
These compounds share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the pyrrole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)20-13(14,15)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPVYPGZWXHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.